5-Chloro-3-ethylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClS |
|---|---|
Molecular Weight |
196.7 g/mol |
IUPAC Name |
5-chloro-3-ethyl-1-benzothiophene |
InChI |
InChI=1S/C10H9ClS/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6H,2H2,1H3 |
InChI Key |
PCBVJMFXVRCIPE-UHFFFAOYSA-N |
SMILES |
CCC1=CSC2=C1C=C(C=C2)Cl |
Canonical SMILES |
CCC1=CSC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 5 Chloro 3 Ethylbenzo B Thiophene and Analogues
Mechanistic Pathways of Key Synthetic Transformations
The synthesis of functionalized benzo[b]thiophenes, including 5-Chloro-3-ethylbenzo[b]thiophene, can be achieved through various transformative methods. The mechanisms of these reactions are critical to understanding how to control regioselectivity and yield.
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. For benzo[b]thiophene, electrophilic attack typically occurs at the electron-rich thiophene (B33073) ring, preferentially at the 3-position (β-position). researchgate.netthieme.com However, in this compound, the 3-position is blocked by an ethyl group. This directs electrophilic attack to other positions on the heterocyclic or benzene (B151609) ring.
The mechanism proceeds in three general steps byjus.com:
Generation of an electrophile: A strong electrophile (E⁺) is generated from the reacting agents, often with the aid of a catalyst.
Formation of a sigma complex (arenium ion): The electrophile attacks the π-system of the benzo[b]thiophene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily disrupted. byjus.com
Removal of a proton: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system and yielding the substituted product.
In the case of this compound, electrophilic attack is anticipated at the 2-position of the thiophene ring or on the benzene ring. The directing effects of the existing substituents (the activating ethyl group and the deactivating but ortho-, para-directing chloro group) will influence the regiochemical outcome. Nitration of benzo[b]thiophene itself yields a mixture of 2-, 3-, and 4-nitro isomers, with the 3-nitro isomer being the major product. cdnsciencepub.com For substituted derivatives, the product distribution is more complex. For example, bromination of 4-methylsulphonyloxybenzo[b]thiophen gives a mixture of 3-bromo and 5-bromo products. rsc.org
Table 1: Regioselectivity in Electrophilic Substitution of Benzo[b]thiophene Derivatives
| Derivative | Reagent | Major Substitution Position(s) | Reference |
| Benzo[b]thiophene | Fuming HNO₃/Acetic Acid | 3- (major), 2-, 4- | cdnsciencepub.com |
| 4-Hydroxybenzo[b]thiophene | NBS | 5- | rsc.org |
| 4-Hydroxybenzo[b]thiophene | Nitration (Acetic Acid) | 5- (major), 7-, 5,7-dinitro | rsc.org |
| 4-Acetoxy-3-methylbenzo[b]thiophene | Fries Rearrangement (AlCl₃) | 2- (major), 7- | rsc.org |
This table illustrates the influence of substituents on the position of electrophilic attack.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to heterocycles like benzo[b]thiophenes. researchgate.netrsc.orgthieme-connect.de A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, typically involves three key steps youtube.com:
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., a bromo- or iodo-substituted benzo[b]thiophene), inserting itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to a Pd(II) species. youtube.com
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the Pd(II) complex, replacing the halide. youtube.com
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
For a substrate like this compound, cross-coupling reactions could be envisioned by first introducing a halogen (e.g., bromine or iodine) at a reactive position, such as the 2-position, which can then participate in the catalytic cycle. Palladium-catalyzed C-H activation is also an increasingly important method that can directly functionalize the benzo[b]thiophene ring without prior halogenation. acs.org For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling has been used to synthesize 2-substituted benzo[b]thiophenes. rsc.org
Table 2: Examples of Transition Metal-Catalyzed Reactions for Benzo[b]thiophene Synthesis
| Reaction Type | Catalyst System | Reactants | Product Type | Reference |
| Sonogashira Coupling/Cyclization | Pd(II) | 2-Iodothiophenol, Phenylacetylene | 2-Substituted Benzo[b]thiophene | rsc.org |
| C-S Coupling/Arene-Alkene Coupling | Copper/Palladium | o-Bromoiodoarenes, 1,3-Monothiodiketones | 2,3-Substituted Benzo[b]thiophene | acs.org |
| Thiolation Annulation | CuI/TMEDA | 2-Bromo alkynylbenzenes, Sodium Sulfide (B99878) | 2-Substituted Benzo[b]thiophene | organic-chemistry.org |
This table provides examples of catalytic systems used to construct the benzo[b]thiophene core.
The construction of the benzo[b]thiophene ring itself can proceed through various mechanistic pathways, including both radical and ionic intermediates.
Radical Mechanisms: Radical cyclizations offer a powerful, metal-free route to benzo[b]thiophenes. A common strategy involves the generation of a radical species that triggers an intramolecular cyclization to form the C-S bond. nih.gov For example, the reaction can be initiated by a radical initiator, or through photoredox catalysis. organic-chemistry.org A proposed mechanism might involve the formation of a thiyl radical which then attacks an alkyne or vinyl group at the ortho position of a benzene ring, leading to the cyclized product after subsequent steps. nih.gov Radical cascade cyclizations of 2-alkynylthioanisoles have also been reported. nih.govmdpi.com Another approach involves an electrochemically-promoted reaction of sulfonhydrazides with internal alkynes, which proceeds via a sulfonyl radical intermediate. nih.govrsc.org
Ionic Mechanisms: Ionic pathways are also prevalent in benzo[b]thiophene synthesis. Electrophilic cyclization is a key strategy, often starting from an o-alkynyl thioanisole (B89551) derivative. nih.govacs.org In this approach, an electrophile (such as I₂, Br₂, or a sulfenyl chloride) attacks the alkyne, forming a vinyl cation or a bridged halonium/sulfonium ion intermediate. The neighboring sulfur atom then acts as an internal nucleophile, attacking the intermediate to close the ring and form the benzo[b]thiophene core. nih.govacs.org
Intrinsic Reactivity of the this compound Ring System
The inherent reactivity of the this compound molecule is dictated by the electronic properties of the fused aromatic system and the influence of its substituents.
The sulfur atom in the thiophene ring of benzo[b]thiophene is susceptible to oxidation, though it is less reactive than a simple sulfide due to the delocalization of its lone pair electrons into the aromatic system. wikipedia.org Oxidation can lead to two stable oxidation states: the sulfoxide (B87167) (S=O) and the sulfone (O=S=O). researchgate.net
Benzo[b]thiophene S-oxides: These are typically transient intermediates that can be isolated under controlled conditions. They are often reactive and may undergo dimerization or further oxidation. researchgate.net
Benzo[b]thiophene S,S-dioxides (Sulfones): These are more stable and are the common products of vigorous oxidation. researchgate.net The conversion of the sulfur to a sulfone group significantly alters the electronic properties of the molecule, withdrawing electron density from the ring system and making it no longer aromatic. researchgate.net
The oxidation is typically carried out using peroxy acids (like m-CPBA) or other strong oxidizing agents. researchgate.net A facile method for oxidizing even electron-poor benzo[b]thiophenes to their corresponding sulfones utilizes a solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). researchgate.net The presence of the electron-withdrawing chloro group at the 5-position in this compound would likely make the sulfur atom less nucleophilic and thus more resistant to oxidation compared to the unsubstituted parent compound.
Table 3: Oxidation of the Benzo[b]thiophene Sulfur Atom
| Starting Material | Oxidizing Agent | Product | Reference |
| Benzo[b]thiophene | H₂O₂ / P₂O₅ | Benzo[b]thiophene-1,1-dioxide | researchgate.net |
| Electron-Poor Benzo[b]thiophenes | H₂O₂ / P₂O₅ | Corresponding Sulfones | researchgate.net |
| Thiophenes | m-CPBA, Dimethyldioxirane | Thiophene 1-oxides, Thiophene 1,1-dioxides | researchgate.net |
This table summarizes common oxidation reactions of the thiophene sulfur.
The benzo[b]thiophene ring system can undergo reduction under various conditions, leading to either partial or complete saturation of the heterocyclic ring.
Partial Reduction: A common reduction product is 2,3-dihydrobenzo[b]thiophene. This can be achieved through methods like ionic hydrogenation, which employs a proton source (e.g., trifluoroacetic acid) and a hydride source (e.g., triethylsilane). researchgate.net This method is effective for reducing alkyl-substituted benzo[b]thiophenes. researchgate.net The reduction of the benzo[b]thiophene core to the dihydro derivative has also been observed as a minor byproduct in some electrochemical syntheses. rsc.org
Reductive Desulfurization: More drastic reduction conditions can lead to the complete removal of the sulfur atom and saturation of the carbon skeleton. Treatment with Raney nickel is a classic method for desulfurization, which for thiophene itself yields butane. wikipedia.org For this compound, this reaction would be expected to yield a substituted butylbenzene (B1677000) derivative.
The choice of reducing agent and reaction conditions determines the extent of reduction, allowing for selective synthesis of either the dihydrobenzo[b]thiophene or the fully saturated, desulfurized alkane.
Cycloreversion Reactions and Stability Considerations
Cycloreversion reactions, which involve the breaking of two bonds in a cyclic molecule to form two or more acyclic products, are a key aspect of the stability of heterocyclic compounds like this compound. The stability of the benzo[b]thiophene ring system is significant, and its propensity to undergo cycloreversion is generally low under normal conditions due to its aromatic character. However, under specific energetic inputs such as heat or light, these reactions can be induced.
Photochemical ring-opening is another potential degradation pathway. scispace.comyoutube.com For many aromatic and heterocyclic systems, UV irradiation can lead to electrocyclic ring-opening. masterorganicchemistry.comwikipedia.org In the case of meso-chlorinated chlorophylls, photochemical ring-opening has been observed, leading to the formation of open-chain tetrapyrroles. scispace.com While a direct analogy cannot be drawn without experimental evidence, it is conceivable that the chloro-substituent on the benzo[b]thiophene ring could influence its photochemical stability.
Isomerization Processes (e.g., E/Z Isomerization)
Isomerization in this compound is a multifaceted topic. While E/Z isomerization is typically associated with compounds containing a double bond with appropriate substituents, this is not directly applicable to the parent structure of this compound itself. However, the concept of isomerization can be explored through the lens of conformational isomers and atropisomers.
The 3-ethyl group can rotate around the C3-C(ethyl) single bond, leading to different conformational isomers. The barrier to this rotation is expected to be relatively low. More intriguing is the possibility of atropisomerism, which arises from hindered rotation around a single bond. wikipedia.orgyoutube.com While typically discussed in the context of biaryl systems, atropisomerism can occur in other sterically hindered molecules. rsc.orgnsf.gov For a derivative of this compound that is, for instance, coupled to another aromatic ring at the 2-position, the presence of the 3-ethyl group could create a significant steric barrier to rotation around the newly formed single bond, potentially leading to stable atropisomers. rsc.org The study of such chiral isomers is a growing field with applications in asymmetric synthesis and materials chemistry. rsc.orgnsf.gov
Cross-Electrophile Coupling Reactivity
The 5-chloro substituent on the benzo[b]thiophene ring makes this position susceptible to various cross-electrophile coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Nickel-catalyzed cross-coupling reactions, in particular, have shown efficacy in the reaction of heteroaryl chlorides. nih.gov
One of the most prominent cross-coupling reactions is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with a halide catalyzed by a palladium complex. organic-chemistry.orgyoutube.com The 5-chloro position of this compound can be expected to undergo Suzuki coupling with various aryl or alkyl boronic acids, providing a route to 5-substituted benzo[b]thiophenes. The reactivity in such a reaction would be influenced by the catalyst system, base, and reaction conditions. nih.govresearchgate.netcapes.gov.br
Another important reaction is the Buchwald-Hartwig amination, a palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orgorganic-chemistry.orgcapes.gov.bryoutube.com This reaction would allow for the introduction of a nitrogen-based nucleophile at the 5-position of the benzo[b]thiophene core, leading to the synthesis of 5-aminobenzothiophene derivatives. The efficiency of this transformation is highly dependent on the choice of ligand for the palladium catalyst. wikipedia.orgorganic-chemistry.org
The table below summarizes the potential cross-coupling reactions at the 5-position.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) complex, Base | 5-R-3-ethylbenzo[b]thiophene |
| Buchwald-Hartwig Amination | R₂NH | Pd(0) complex, Base, Ligand | 5-(R₂N)-3-ethylbenzo[b]thiophene |
| Nickel-Catalyzed Coupling | Organometallic reagent | Ni(0) complex, Ligand | 5-R-3-ethylbenzo[b]thiophene |
Influence of Chloro and Ethyl Substituents on Electronic and Steric Reactivity
The reactivity of the this compound molecule is significantly dictated by the electronic and steric properties of its chloro and ethyl substituents.
Electronic Effects:
The chloro group at the 5-position is an electron-withdrawing group via the inductive effect, but a weak deactivator in electrophilic aromatic substitution due to the opposing resonance effect where its lone pairs can donate into the aromatic ring. youtube.com This deactivating nature makes electrophilic attack on the benzene ring of the benzo[b]thiophene less favorable than on the unsubstituted parent compound. The order of positional reactivity in electrophilic substitution on benzothiophene (B83047) is generally 3 > 2 > 6 > 5 > 4 > 7. researchgate.net The presence of the chloro group at position 5 will further deactivate this position and direct incoming electrophiles to other available positions, with the thiophene ring still being the more reactive part of the molecule for electrophilic attack.
The ethyl group at the 3-position is an electron-donating group through an inductive effect, which activates the thiophene ring towards electrophilic attack. Since the 3-position is already the most reactive site, the ethyl group further enhances this reactivity, although it also sterically encumbers this position. researchgate.netnih.gov
Steric Effects:
Steric hindrance plays a crucial role in directing the regioselectivity of reactions. numberanalytics.comyoutube.comyoutube.com The ethyl group at the 3-position provides significant steric bulk, which can hinder the approach of reagents at this position and the adjacent 2-position. youtube.com This steric hindrance can be a determining factor in reactions where multiple sites are electronically favorable. For example, in a reaction where both the 2- and 3-positions are activated, the less sterically hindered 2-position might be favored for attack by a bulky reagent. The interplay between the electronic activation by the ethyl group and its steric hindrance is a delicate balance that can be exploited in synthesis. numberanalytics.comyoutube.com
The following table outlines the expected influence of the substituents on different types of reactions.
| Reaction Type | Influence of 5-Chloro Group (Electronic) | Influence of 3-Ethyl Group (Electronic) | Influence of 3-Ethyl Group (Steric) | Expected Outcome |
| Electrophilic Aromatic Substitution | Deactivating, directs away from position 5 | Activating, enhances reactivity of thiophene ring | Hinders attack at position 3 and 2 | Reaction favored on the thiophene ring, regioselectivity depends on reagent size. |
| Nucleophilic Aromatic Substitution | Activating for attack at position 5 | Minor electronic influence | Minor steric influence | Possible at position 5 with strong nucleophiles. |
| Cross-Coupling at C5-Cl | N/A (reaction site) | Minor electronic influence | Minor steric influence | Feasible with appropriate catalysts (e.g., Pd, Ni). |
Advanced Computational and Theoretical Studies of 5 Chloro 3 Ethylbenzo B Thiophene
Electronic Structure and Quantum Chemical Characterization
The electronic properties and quantum chemical nature of 5-Chloro-3-ethylbenzo[b]thiophene can be thoroughly investigated using a variety of computational methods. These studies provide fundamental insights into the molecule's stability, reactivity, and electronic behavior.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational tool used to determine the optimized molecular geometry and electronic ground state properties of molecules like this compound. nih.govresearchgate.net DFT calculations, often employing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. nih.govresearchgate.net For the benzo[b]thiophene core, these calculations would elucidate the planarity of the bicyclic system and the orientation of the ethyl group at the 3-position and the chloro substituent at the 5-position. The results of such calculations for related molecules have shown excellent agreement with experimental data where available. nih.govresearchgate.net
A hypothetical data table for the optimized geometrical parameters of this compound, as would be generated by a DFT study, is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p)) (Note: This data is illustrative and based on typical values for similar structures, not from a published study on this specific molecule.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S | 1.75 Å |
| C-Cl | 1.74 Å | |
| C=C (thiophene ring) | 1.37 Å | |
| C-C (benzene ring) | 1.40 Å | |
| Bond Angle | C-S-C | 92.1° |
| C-C-Cl | 119.5° | |
| Dihedral Angle | C-C-C-C (ethyl group) | 180.0° (anti-periplanar) |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies) and Band Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability; a larger band gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system, while the LUMO would also be distributed over this aromatic core. The presence of the chlorine atom, an electron-withdrawing group, would likely lower the energy of both the HOMO and LUMO compared to the unsubstituted benzo[b]thiophene. The ethyl group, being weakly electron-donating, would have a lesser effect. The HOMO-LUMO gap is a critical parameter for predicting the electronic absorption properties of the molecule. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is for illustrative purposes.)
| Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| Band Gap (ΔE) | 4.70 |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged or polar species. For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the sulfur and chlorine atoms due to their high electronegativity. The aromatic rings would also exhibit negative potential above and below the plane of the molecule. Conversely, positive potential (electron-poor) would be expected around the hydrogen atoms of the ethyl group and the aromatic ring. These maps are instrumental in understanding non-covalent interactions and potential sites for electrophilic and nucleophilic attack.
Spectroscopic Property Predictions and Validation
Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model.
Computational Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations would predict the chemical shifts for each unique proton and carbon atom in this compound, aiding in the interpretation of experimental NMR spectra.
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This analysis would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to electron excitations from occupied to unoccupied molecular orbitals, such as the HOMO to LUMO transition.
Vibrational Spectroscopy (IR, Raman) Predictions
The theoretical vibrational frequencies of this compound can be calculated using DFT. The resulting infrared (IR) and Raman spectra can be simulated, providing a detailed picture of the molecule's vibrational modes. nih.govresearchgate.net Each calculated frequency corresponds to a specific type of molecular motion, such as C-H stretching, C=C ring stretching, or C-Cl stretching. These theoretical spectra are often scaled to correct for anharmonicity and other systematic errors in the computational methods, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Modes of this compound (Note: This data is illustrative and based on typical values for similar functional groups.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |
| C=C Aromatic Ring Stretch | 1600-1450 | Strong |
| C-Cl Stretch | 800-600 | Strong |
| C-S Stretch | 700-600 | Medium |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry offers powerful tools to model the intricate pathways of chemical reactions, providing a window into the energetic landscapes and the fleeting structures of transition states. For benzothiophene (B83047) derivatives, these studies are crucial for optimizing synthetic routes and understanding their reactivity.
While specific energy profiles for the synthesis of this compound are not extensively detailed in publicly available literature, the general synthetic routes for benzothiophenes have been a subject of study. chemicalbook.comorganic-chemistry.org These often involve cyclization reactions of substituted phenyl precursors. chemicalbook.com
A plausible synthetic route for this compound could involve the reaction of a suitably substituted chlorothiophenol with a 1-halobutane derivative, followed by an intramolecular cyclization. Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to map the energy profile of such a reaction. This would involve calculating the Gibbs free energy of the reactants, intermediates, transition states, and products.
Illustrative Energy Profile Data for a Hypothetical Benzothiophene Synthesis:
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Substituted Thiophenol + Alkyl Halide) | 0 |
| 2 | Transition State 1 (S-Alkylation) | +15.2 |
| 3 | Intermediate (Alkylated Thiophenol) | -5.8 |
| 4 | Transition State 2 (Cyclization) | +25.7 |
| 5 | Product (Benzothiophene Derivative) | -12.3 |
Note: This table is illustrative and not based on experimental data for this compound.
Computational studies are instrumental in predicting the reactivity and regioselectivity of electrophilic and nucleophilic substitution reactions in benzothiophene systems. For this compound, the electron-donating nature of the ethyl group at the 3-position and the electron-withdrawing effect of the chloro group at the 5-position would significantly influence its reactivity.
DFT calculations can determine the electron density at various positions in the benzothiophene ring system, predicting the most likely sites for electrophilic attack. The Fukui function and dual descriptor analyses are also employed to provide a more nuanced understanding of local reactivity. These calculations can help rationalize observed experimental outcomes or predict the feasibility of a planned synthetic transformation. For instance, in reactions involving aryne intermediates, the regioselectivity of the C-S bond formation is influenced by the electronic effects of the substituents. nih.gov
Molecular Modeling of Biological Interactions
The therapeutic potential of a compound is intrinsically linked to its ability to interact with specific biological targets. Molecular modeling techniques are pivotal in exploring these interactions at an atomic level, guiding the design of more potent and selective drug candidates.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. While specific targets for this compound are not explicitly defined in the reviewed literature, related benzothiophene derivatives have been studied for their interaction with various enzymes and receptors. For example, benzothiophene derivatives have been investigated as inhibitors of cholinesterases and as ligands for cannabinoid receptors. nih.govnih.gov
In a hypothetical docking study, this compound could be docked into the active site of a target protein, for instance, a kinase or a G-protein coupled receptor. The simulation would generate a series of possible binding poses, which are then scored based on the predicted binding affinity. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex.
Following molecular docking, more rigorous computational methods can be employed to calculate the binding affinity and interaction energies between the ligand and the protein. Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of the binding free energy.
Illustrative Binding Affinity Data for Benzothiophene Derivatives with a Hypothetical Target:
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) |
| Benzothiophene | -6.5 | 550 |
| 3-ethylbenzo[b]thiophene | -7.2 | 210 |
| 5-Chlorobenzo[b]thiophene | -7.8 | 95 |
| This compound | -8.5 | 40 |
Note: This table is illustrative and not based on experimental data.
A crucial aspect of drug development is the evaluation of a compound's pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). In silico tools can predict these properties based on the molecular structure, providing an early indication of a compound's potential as a drug. niscpr.res.inmdpi.comajol.info
For this compound, various molecular descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors would be calculated. These descriptors are then used to assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five. nih.gov
Predicted ADME Properties for this compound:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 196.68 g/mol | Complies with Lipinski's Rule (<500) |
| logP | ~3.5 | Good lipophilicity for oral absorption |
| TPSA | 28.24 Ų | Likely good cell membrane permeability |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 1 (Sulfur atom) | Complies with Lipinski's Rule (≤10) |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Possible | May cross the blood-brain barrier |
Note: These values are estimations based on computational models and require experimental validation.
Exploration of Research Applications for 5 Chloro 3 Ethylbenzo B Thiophene and Analogues
Applications in Advanced Medicinal Chemistry Research
The inherent bioactivity of the benzo[b]thiophene core has led to its extensive use in the design and synthesis of new therapeutic agents. nih.govrsc.org The structural similarity of the thiophene (B33073) ring to benzene (B151609) allows it to act as a bioisostere, enabling it to interact with various biological targets. nih.gov
Researchers have successfully synthesized numerous benzo[b]thiophene derivatives as ligands for a variety of molecular targets. For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and investigated as potential anticancer agents that target the RhoA/ROCK pathway. nih.gov These compounds were designed based on a known covalent inhibitor of RhoA, demonstrating the rational design approach often employed with this scaffold. nih.gov Similarly, thiophene analogues of 5-chloro-5,8-dideazafolic acid have been synthesized and evaluated as inhibitors of tumor cell growth, highlighting the utility of the thiophene core in creating folate antimetabolites. nih.gov The synthesis of these compounds often involves multi-step reaction sequences, such as the conversion of 4-chloro-5-methylisatin (B1630091) to a key quinazoline (B50416) intermediate, followed by condensation with a glutamate (B1630785) moiety. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzo[b]thiophene derivatives, SAR studies have provided valuable insights into how different substituents on the benzo[b]thiophene ring influence their potency and selectivity. For example, in a series of 3-substituted benzylthioquinolinium iodides, the placement of various substituents on the benzylthio moiety was systematically explored to understand its effect on antifungal activity. nih.gov The introduction of a methylene (B1212753) group between the thioether and the phenyl ring was found to enhance antifungal potency against Cryptococcus neoformans. nih.gov Furthermore, the nature and position of substituents on the phenyl ring were shown to be critical for activity. nih.govresearchgate.net In another study, the anticancer properties of resveratrol (B1683913) were enhanced by methyl and methoxy (B1213986) group substitutions, indicating that such modifications can improve stability and bioavailability. researchgate.net
The following table summarizes the impact of different substituents on the biological activity of benzo[b]thiophene analogues based on SAR studies:
| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |
| 3-((substituted-benzyl)thio)-1-(5-cyclohexylpentyl)quinolin-1-ium iodides | Introduction of a methylene spacer between the thioether and phenyl ring | Enhanced antifungal activity against C. neoformans | nih.gov |
| Resveratrol analogues | Methyl and methoxy substitution | Improved stability and bioavailability, leading to enhanced anticancer properties | researchgate.net |
| YC-1 derivatives | Fluoro or cyano substitution at the ortho position of the benzene ring | Increased inhibitory activity | nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Carboxamide at C-3 and 1-methyl-1H-pyrazol at C-5 | Enhanced anti-proliferative activity | nih.gov |
Understanding how these compounds exert their effects at a molecular level is a key area of research. For benzo[b]thiophene-based inhibitors, this involves studying their binding modes and interactions with their target enzymes. For instance, molecular docking studies of novel 5-chloro-indole-2-carboxylate derivatives have been used to elucidate their binding affinity and interactions within the active sites of EGFRT790M and BRAFV600E enzymes. mdpi.com These computational approaches, combined with experimental data, help to explain the observed inhibitory activities and guide the design of more potent and selective inhibitors. mdpi.com The inhibitory activity of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives on the RhoA/ROCK pathway was confirmed by observing the suppression of myosin light chain phosphorylation and the formation of stress fibers in cancer cells. nih.gov
Contributions to Materials Science and Engineering Research
The π-conjugated system of the benzo[b]thiophene core makes it an attractive component for the development of advanced organic materials with interesting electronic and photophysical properties. researchgate.net
Benzo[b]thiophene derivatives are being actively investigated as organic semiconductors for use in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.comresearchgate.net The planarity and high π-electron density of the thiophene ring contribute to efficient charge transport. researchgate.net Researchers have synthesized solution-processable benzo[b]thieno[2,3-d]thiophene derivatives and fabricated OFETs that exhibit p-channel behavior with good hole mobility and high on/off current ratios. mdpi.comresearchgate.net The performance of these devices is influenced by the molecular structure of the semiconductor, with extended π-conjugation through the incorporation of additional thiophene units being a successful strategy to optimize energy levels and intermolecular interactions. researchgate.net
Key properties of some benzo[b]thiophene-based organic semiconductors are presented in the table below:
| Compound | Device Application | Key Performance Metric | Reference |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | OFET | Hole mobility of up to 0.005 cm²/Vs | researchgate.net |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | OFET | Current on/off ratio higher than 10⁶ | researchgate.net |
The tunability of the electronic properties of benzo[b]thiophene derivatives also makes them promising materials for organic solar cells (OSCs). rsc.org By incorporating benzo[b]thiophene-based acceptors coupled with electron-withdrawing groups, researchers have been able to enhance charge transfer and improve the performance of OSCs. rsc.org For example, 5-chlorobenzo[b]thiophene has been used as a volatile solid additive in OSCs, leading to a significant increase in power conversion efficiency (PCE). acs.org Theoretical calculations have shown that such additives can promote ordered molecular stacking and improve the morphology of the active layer in solar cells. acs.org The design of novel non-fullerene acceptors based on the benzo[b]thiophene scaffold is an active area of research aimed at improving the efficiency and stability of organic photovoltaic devices. rsc.org
Photochromic Systems and Molecular Switching Devices
Photochromic materials, which undergo reversible color changes upon irradiation with light, are the foundation for molecular switches and next-generation optical data storage. The benzo[b]thiophene core has been successfully integrated into such systems.
Recent research has focused on N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones, which exhibit negative photochromism—a phenomenon where the material's color bleaches upon light exposure. When irradiated, these compounds undergo a Z-E isomerization of the exocyclic C=C double bond. This is followed by a rapid, thermal N→O migration of the acyl group, leading to the formation of O-acylated isomers. This structural transformation disrupts the molecule's conjugation, causing a decrease in fluorescence intensity and a visible change in its optical properties. The reverse reaction can often be triggered thermally, sometimes catalyzed by acid. While these systems are more complex than 5-Chloro-3-ethylbenzo[b]thiophene, they demonstrate the utility of the benzo[b]thiophene framework in creating light-sensitive molecular machinery.
Liquid Crystalline Materials
The rigid and aromatic nature of the benzo[b]thiophene unit makes it an ideal component for designing liquid crystals (LCs), which are essential for display technologies and sensing applications. The substitution pattern on the benzo[b]thiophene core is crucial for determining the type and temperature range of the liquid crystalline phases.
Studies on calamitic (rod-shaped) liquid crystals have shown that incorporating a benzo[b]thiophene core can lead to the formation of desirable nematic and smectic phases. For instance, when the benzo[b]thiophene unit is placed at the terminal position of the molecule, it tends to support the formation of broad nematic phases. Specifically, 3-chloro substituted benzo[b]thiophene derivatives have been noted to form such nematic phases. acs.org The introduction of a 2,5-disubstituted benzo[b]thiophene as the central unit, despite its inherent bend, also results in calamitic phases. tandfonline.com The introduction of different terminal groups and chiral centers to these benzo[b]thiophene-based structures can induce more complex and highly ordered phases, such as the ferroelectric smectic C* (SmC*) phase. tandfonline.com This highlights the versatility of the substituted benzo[b]thiophene system in creating a wide array of mesomorphic behaviors, suggesting that a 5-chloro-3-ethyl substitution pattern could be strategically employed to fine-tune liquid crystalline properties.
Role in Catalysis and Ligand Development
The benzo[b]thiophene moiety is not only a building block for functional materials but also a valuable component in the design of ligands for organometallic catalysis and a reactive substrate in catalytic transformations.
The development of novel ligands is central to advancing transition metal catalysis. The benzo[b]thiophene structure can be incorporated into larger molecular frameworks to create ligands with specific steric and electronic properties. For example, novel Schiff base ligands containing a benzo[b]thiophene moiety have been synthesized and used to form complexes with Ni(II) and Mn(II). rsc.org In these complexes, the metal ion coordinates to the nitrogen of the azomethine group and the benzo[b]thiophene ring, creating a stable octahedral geometry. rsc.org
Furthermore, the related benzothiazole (B30560) scaffold has been used to develop N,S-heterocyclic carbene (NSHC) ligands that coordinate with palladium. These complexes have shown competence as precatalysts in several C-C coupling reactions, including Suzuki-Miyaura and Heck reactions. nih.gov The sulfur atom in the thiophene ring of such ligands can play a crucial role in coordinating with the metal center, influencing the catalyst's stability and activity. These examples underscore the potential for designing sophisticated ligands based on the benzo[b]thiophene framework for a variety of catalytic applications. nih.govulisboa.pt
While there is no evidence of this compound acting as a catalyst, the benzo[b]thiophene ring itself is a reactive substrate in numerous catalytic reactions, providing insight into its potential catalytic involvement. The C-H bonds of the thiophene ring are susceptible to functionalization through transition metal-catalyzed reactions.
Significant progress has been made in the direct C-H arylation of benzo[b]thiophenes, which avoids the need for pre-functionalization. acs.org Research has demonstrated that the C3 position of the benzo[b]thiophene ring can be selectively arylated using a heterogeneous palladium-on-carbon (Pd/C) catalyst with a copper co-catalyst, even with inexpensive aryl chlorides as coupling partners. acs.orglookchem.com This C3-selectivity is noteworthy as it targets the typically less reactive position. lookchem.com Other catalytic systems have been developed for the regioselective β-arylation (C3-arylation) of benzo[b]thiophenes at room temperature. acs.org
Moreover, methods for the direct chlorination of the benzo[b]thiophene ring have been developed. A method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite (B82951) has been reported. rsc.org The reaction mechanism is believed to involve the formation of a chloronium ion intermediate across the C2-C3 bond. rsc.org This body of research demonstrates the reactivity of the benzo[b]thiophene core in catalytic cycles and suggests that this compound could serve as a valuable intermediate in the synthesis of more complex, functionalized molecules.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Atom-Economical Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For a molecule like 5-Chloro-3-ethylbenzo[b]thiophene, this translates to moving beyond traditional, often harsh, cyclization methods. Emerging research in the broader field of benzothiophene (B83047) synthesis points towards several promising avenues.
One key area is the advancement of C-H activation/functionalization strategies. These methods avoid the need for pre-functionalized starting materials, thereby reducing step counts and waste. For instance, palladium-catalyzed reactions that directly couple a substituted thiophene (B33073) with an appropriate ethyl-containing moiety could provide a more direct and atom-economical route. numberanalytics.com
Another promising approach is the use of photocatalysis , which can enable reactions under mild conditions using visible light as a renewable energy source. The development of photocatalytic systems for the annulation of thiophenes could offer a greener alternative to classical methods that often require high temperatures and stoichiometric reagents.
Furthermore, the principles of flow chemistry are increasingly being applied to the synthesis of heterocyclic compounds. A continuous flow process for the synthesis of this compound could offer enhanced safety, scalability, and reproducibility compared to batch processes.
A comparison of potential synthetic strategies is outlined in the table below:
| Synthetic Strategy | Potential Advantages for this compound |
| C-H Activation | Reduced number of synthetic steps, higher atom economy, less waste. |
| Photocatalysis | Mild reaction conditions, use of renewable energy, potential for novel reactivity. |
| Flow Chemistry | Improved safety and control, easier scalability, enhanced reproducibility. |
| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields and cleaner reactions. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new molecules. For this compound, these computational tools can be leveraged in several ways.
Predictive Modeling: AI algorithms can be trained on existing data for substituted benzothiophenes to predict the physicochemical properties, biological activities, and potential toxicities of novel derivatives, including this compound. This can help prioritize synthetic efforts towards compounds with the most promising profiles. nih.gov
De Novo Design: Generative AI models can design novel benzothiophene structures with desired properties from scratch. By inputting specific parameters, such as a desired target affinity or a particular absorption spectrum, these models can propose new molecules, including analogs of this compound, that are likely to possess these characteristics. nih.gov
The potential impact of AI/ML on the research and development of this compound is significant:
| AI/ML Application | Potential Benefit for this compound Research |
| Property Prediction | Faster identification of derivatives with desirable characteristics. |
| Generative Design | Exploration of novel chemical space around the core scaffold. |
| Retrosynthesis | Optimization of synthetic routes for efficiency and cost-effectiveness. |
Advanced Characterization Techniques for Understanding Complex Interactions
A deep understanding of the structure-property relationships of this compound is crucial for its application. Advanced characterization techniques will play a pivotal role in elucidating its behavior at the molecular level.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning the proton and carbon signals of this compound, which is essential for confirming its structure and purity.
X-ray Crystallography: Obtaining a single crystal structure would provide definitive information about the molecule's three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state. This is particularly important for understanding its packing and potential applications in materials science.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, vibrational frequencies, and reactivity of this compound. These theoretical studies can complement experimental data and provide insights into its chemical behavior.
Exploration of Novel Interdisciplinary Applications
The benzothiophene scaffold is a well-known pharmacophore, and it is likely that future research on this compound will focus on its potential biological activities. However, its unique electronic properties also open doors to applications in other fields.
Medicinal Chemistry: Given that many substituted benzothiophenes exhibit a wide range of biological activities, this compound and its derivatives could be investigated as potential antimicrobial, anticancer, or anti-inflammatory agents. The specific substitution pattern may lead to novel structure-activity relationships.
Materials Science: Benzothiophenes are known to be useful in the development of organic semiconductors. The introduction of a chloro and an ethyl group could modulate the electronic properties of the benzothiophene core, making this compound a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). numberanalytics.com
Agrochemicals: The search for new and effective pesticides is ongoing. The structural motifs present in this compound could be explored for potential herbicidal or fungicidal activity.
Development of High-Throughput Screening and Synthesis Methodologies
To efficiently explore the potential of this compound and its analogs, high-throughput methodologies will be indispensable.
Parallel Synthesis: The development of robust parallel synthesis platforms would allow for the rapid generation of a library of derivatives based on the this compound scaffold. This would enable the systematic exploration of structure-activity relationships.
High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS can be employed to rapidly screen them for a variety of biological activities or material properties. This can accelerate the identification of lead compounds for further development.
The integration of these high-throughput approaches is summarized below:
| High-Throughput Method | Application to this compound Research |
| Parallel Synthesis | Rapid generation of a diverse library of derivatives for screening. |
| High-Throughput Screening | Efficient identification of compounds with desired biological or material properties. |
| Automated Purification | Streamlining the purification of synthesized compounds, increasing overall efficiency. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-Chloro-3-ethylbenzo[b]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of 3-ethylbenzo[b]thiophene using chlorinating agents like SOCl₂ or N-chlorosuccinimide. Alternative routes include Suzuki-Miyaura coupling for introducing substituents. For example, bromination at the 5-position followed by palladium-catalyzed cross-coupling with ethyl groups has been reported . Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield, with DMF favoring higher conversions (75–85%) due to better stabilization of intermediates .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of -/-NMR to verify substitution patterns (e.g., chloro at C5, ethyl at C3). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry. For example, a 2023 study resolved conflicting reports of positional isomerism in ethyl-substituted derivatives using crystallographic data . IR spectroscopy can identify functional groups like C-Cl stretches (~550–650 cm⁻¹) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities or uncharacterized byproducts. Implement HPLC purification (>99% purity) and validate biological assays with positive/negative controls. For instance, a 2025 study found that residual palladium catalysts in crude samples artificially inflated antimicrobial activity by 20–30% . Use structure-activity relationship (SAR) models to isolate contributions of specific substituents; chloro groups enhance electrophilicity, while ethyl groups modulate lipophilicity (logP ~3.2) .
Q. How can computational methods optimize the design of this compound-based materials?
- Methodological Answer : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for applications in organic semiconductors. A 2023 study used DFT to show that chloro substitution reduces the bandgap by 0.3 eV, enhancing charge transport . Molecular dynamics simulations guide solvent selection for crystallization, improving thin-film morphology in optoelectronic devices .
Q. What experimental design considerations are critical for evaluating the antitumor potential of this compound analogs?
- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) with IC₅₀ dose-response curves. Compare analogs with/without ethyl groups to assess substituent effects. A 2012 study found that 3-ethyl derivatives showed 2.5-fold higher activity against breast cancer cells (MCF-7) than methyl analogs due to improved membrane permeability . Pair with apoptosis assays (Annexin V/PI staining) to confirm mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
